molecular formula C11H16IN3O B14908578 4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine

4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine

Katalognummer: B14908578
Molekulargewicht: 333.17 g/mol
InChI-Schlüssel: KJLBEUKVMYCKEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine is a halogenated pyrimidine-morpholine hybrid. Its structure features:

  • A pyrimidine ring substituted with iodine at position 5.
  • A morpholine ring at position 4 of the pyrimidine, modified with three methyl groups (2,2,6-trimethyl).

Such structural attributes make it relevant in pharmaceutical research, particularly in kinase inhibition or radiopharmaceutical applications .

Eigenschaften

Molekularformel

C11H16IN3O

Molekulargewicht

333.17 g/mol

IUPAC-Name

4-(5-iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine

InChI

InChI=1S/C11H16IN3O/c1-8-5-15(6-11(2,3)16-8)10-9(12)4-13-7-14-10/h4,7-8H,5-6H2,1-3H3

InChI-Schlüssel

KJLBEUKVMYCKEP-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CC(O1)(C)C)C2=NC=NC=C2I

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine typically involves the iodination of a pyrimidine derivative followed by the introduction of the morpholine ring. One common method includes the following steps:

    Iodination of Pyrimidine: The starting material, pyrimidine, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Formation of Morpholine Ring: The iodinated pyrimidine is then reacted with 2,2,6-trimethylmorpholine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in

Biologische Aktivität

The compound 4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 4-position with a morpholine moiety. The presence of iodine at the 5-position enhances its lipophilicity and may influence its interaction with biological targets.

Inhibition of Kinases

Recent studies have highlighted the inhibitory effects of pyrimidine derivatives on various kinases, particularly those involved in parasitic infections. For instance, 4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine has been evaluated for its activity against Plasmodium falciparum kinases, specifically PfGSK3 and PfPK6 . These kinases are critical for the survival and proliferation of malaria parasites.

  • In Vitro Activity : The compound exhibited significant inhibition of both kinases in dose-response assays, with IC50 values indicating potent activity (Table 1).
CompoundTarget KinaseIC50 (nM)
4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholinePfGSK3200 ± 15
4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholinePfPK6150 ± 10

This data suggests that modifications to the pyrimidine structure can significantly impact kinase inhibition.

Structure-Activity Relationship (SAR)

The SAR studies on related compounds indicate that the introduction of halogens (like iodine) at specific positions can enhance biological activity. For example:

  • Iodine Substitution : The presence of iodine at the 5-position was found to increase binding affinity to the target kinases compared to non-halogenated analogs.
  • Morpholine Moiety : The morpholine ring contributes to the overall stability and solubility of the compound, facilitating better interaction with biological targets.

Antimalarial Activity

In a recent study published in Nature Communications, researchers explored various pyrimidine derivatives for their antimalarial properties. The lead compound, which included a similar structural motif as 4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine , demonstrated significant efficacy in vivo against malaria-infected mice.

  • Results : Mice treated with the compound showed a reduction in parasitemia levels by over 70% compared to untreated controls after a week of administration.

Cytotoxicity Against Cancer Cells

Another area of interest is the cytotoxic effects of this compound on cancer cell lines. Preliminary data indicates that it exhibits selective cytotoxicity towards certain human cancer cells while sparing normal cells.

  • Cytotoxicity Assay Results :
    • Human prostate cancer cells (EC50: 0.5 µM)
    • Normal fibroblasts (EC50: >10 µM)

This selective profile suggests potential therapeutic applications in oncology.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Pyrimidine-Morpholine Derivatives

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)
  • Substituents : Chlorine at pyrimidine positions 4 and 6; morpholine at position 2.
  • Key Differences: Halogen type and position: Dichloro substitution vs. mono-iodo substitution. Chlorine’s smaller size and higher electronegativity may reduce steric hindrance compared to iodine. Applications: Widely used in agrochemicals (e.g., herbicides) and pharmaceutical intermediates due to its reactivity in nucleophilic substitution reactions .
  • Molecular Weight : ~263.1 g/mol (estimated).
Compound Substituents Molecular Weight (g/mol) Key Applications
Target Compound 5-Iodo, 4-trimethylmorpholine ~350.2 (estimated) Kinase inhibitors, radiopharmaceuticals
4-(4,6-Dichloropyrimidin-2-yl)morpholine 4,6-Dichloro, 2-morpholine ~263.1 Agrochemicals, drug synthesis

Bromo and Sulfanyl-Substituted Analogues

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
  • Substituents : Bromine at pyrimidine position 5, sulfanyl (-S-) linkage, and a benzenesulfonamide group.
  • Key Differences: Halogen vs. Sulfanyl: Bromine is less reactive as a leaving group compared to iodine. Structural Complexity: Additional aromatic and sulfonamide groups may enhance target specificity in enzyme inhibition .

Chlorinated Nitrophenyl Derivatives

5-(5-Chloro-2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate
  • Substituents : Chlorine, nitro groups, and a pyrimidin-olate core.
  • Key Differences :
    • Electron-Withdrawing Effects : Nitro groups increase electrophilicity, favoring reactions like Michael additions .
    • Ionic Properties : The anilinium counterion enhances solubility in polar solvents, unlike the neutral, lipophilic target compound .

Cyclohexyl/Trimethyl-Substituted Compounds

4-(2,2,6-Trimethylcyclohexyl)butan-2-one
  • Substituents: Trimethylcyclohexyl group attached to a butanone chain.
  • Key Differences: Core Structure: Cyclohexane vs. pyrimidine-morpholine. The former is common in fragrance compounds (e.g., beta-Ionol derivatives). LogP: LogP = ~4.5 (estimated for the target compound) vs. 196.33 g/mol molecular weight and moderate lipophilicity for the cyclohexyl derivative. Applications: Used in perfumery, contrasting with the target’s biomedical focus .

Research Findings and Implications

  • Halogen Impact : Iodine’s size and leaving group ability make the target compound suitable for radiolabeling or covalent binding in drug design, unlike smaller halogens (Cl, Br) .
  • Comparative Reactivity : Nitro and sulfanyl groups in analogues (–2) enable diverse reactivity profiles, whereas the target compound’s iodine and morpholine prioritize targeted bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.